molecular formula C15H12N2O3 B10903432 Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1011396-96-5

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10903432
CAS No.: 1011396-96-5
M. Wt: 268.27 g/mol
InChI Key: PTQYKWBDLQRPDH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines an isoxazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling with Pyridine: The isoxazole ring is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl, Br), nucleophiles (NH₃, RSH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This ester group can be hydrolyzed to form the corresponding acid, providing versatility in its applications.

Properties

CAS No.

1011396-96-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H12N2O3/c1-9-13-11(15(18)19-2)8-12(16-14(13)20-17-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

PTQYKWBDLQRPDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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